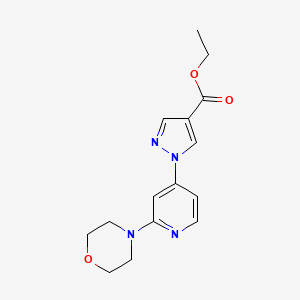![molecular formula C11H23ClN2O B1405694 4-メチル-[1,4'-ビピペリジン]-4-オール塩酸塩 CAS No. 1439823-59-2](/img/structure/B1405694.png)
4-メチル-[1,4'-ビピペリジン]-4-オール塩酸塩
概要
説明
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride is a chemical compound with the molecular formula C11H22ClNO It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings
科学的研究の応用
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Furthermore, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can alter gene expression patterns, potentially impacting the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can lead to changes in cellular responses, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites with different biological activities. The interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites, impacting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride within cells and tissues are influenced by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . Additionally, binding to plasma proteins can influence the distribution and bioavailability of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride in the body.
Subcellular Localization
The subcellular localization of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, localization to the mitochondria or nucleus can influence the compound’s interactions with mitochondrial or nuclear proteins, impacting cellular processes such as energy production and gene regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride typically involves the reaction of 4-methylpiperidine with a suitable reagent to introduce the hydroxyl group at the 4-position. One common method involves the reduction of 4-methyl-1,4’-bipiperidin-4-one hydrochloride using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.
化学反応の分析
Types of Reactions
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Methyl-[1,4’-bipiperidin]-4-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated derivatives such as 4-Methyl-[1,4’-bipiperidin]-4-chloride.
作用機序
The mechanism of action of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in its binding affinity and activity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Methyl-[1,4’-bipiperidin]-4-one hydrochloride
- 1’-Methyl-1,4’-bipiperidin-4-amine trihydrochloride hydrate
- N-(4-Aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
Uniqueness
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(14)4-8-13(9-5-11)10-2-6-12-7-3-10;/h10,12,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCSMAOTNSFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)


![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)



![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)


